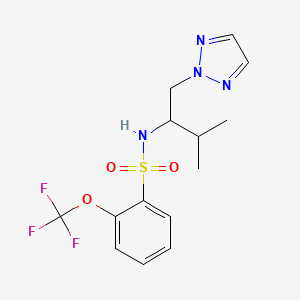

2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

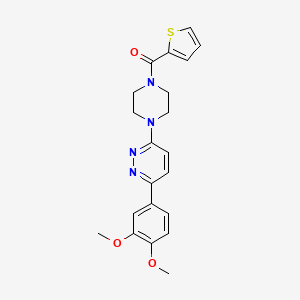

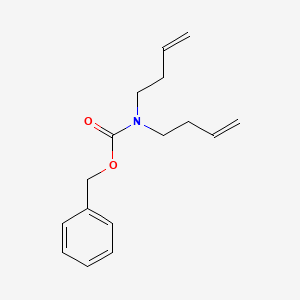

The compound "2-(4-Chlorophenyl)-1-(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone" is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological properties. The structure of this compound suggests the presence of a chlorophenyl group, a thiadiazole ring, and a piperidine moiety, which are common in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic building blocks such as piperidine-4-carboxylic acid and ethyl carbonochloridate. For instance, the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved through amidation, Friedel-Crafts acylation, and hydration, with a reasonable overall yield of 62.4% . Although the exact synthesis route for the compound is not detailed, similar methodologies could potentially be applied, with modifications to incorporate the ethyl thiadiazole group.

Molecular Structure Analysis

The molecular structure of compounds within this class can be elucidated using techniques such as NMR spectroscopy, as demonstrated for related compounds . The crystal structure of an adduct comprising a (4-chlorophenyl)methanone component with 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents revealed dihedral angles between the benzene ring and the piperidine rings of 51.6 and 89.5 degrees, respectively . This suggests that the compound of interest may also exhibit significant dihedral angles between its aromatic and heterocyclic rings, potentially affecting its biological activity.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their functional groups. The presence of a carbonyl group in the structure indicates a site for potential nucleophilic attack, while the aromatic and heterocyclic rings may be sites for electrophilic substitution . The molecular electrostatic potential study of a related compound showed that the negative regions are mainly localized over the carbonyl group and phenyl rings, which are possible sites for electrophilic attack, and the positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on its molecular structure. The presence of a chlorophenyl group may increase its lipophilicity, which is important for membrane permeability. The vibrational spectra and HOMO-LUMO analysis of a similar compound suggest that the electronic properties are distributed throughout the molecule, except for certain substituents, indicating areas of the molecule that may participate in charge transfer during chemical reactions . The nonlinear optical properties and hyperpolarizabilities of these compounds can also be evaluated to predict their behavior in various environments .

Aplicaciones Científicas De Investigación

Synthesis Approaches:

- Novel classes of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives were synthesized using an internal nucleophilic substitution mechanism. This process involved the use of 1-(4-chlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone and various alkyl halides, demonstrating an innovative approach to synthesizing related compounds (Tahtaci & Aydin, 2019).

Structural Characteristics and Molecular Interactions:

- The compound "(2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)propanamide" exhibits a specific dihedral angle between its benzene rings, demonstrating the complex structural characteristics and potential for specific molecular interactions, as indicated by observed hydrogen bonding patterns (Li et al., 2008).

Bioactive Compound Synthesis and Evaluation:

- New polyfunctional pyrazolyl substituted and pyrazolofused pyridines were synthesized, starting from compounds structurally similar to the target molecule, which indicates the potential for creating bioactive compounds with this core structure (Latif et al., 2003).

- A series of 3-heteroarylthioquinoline derivatives, including structures related to the target molecule, were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis, indicating the potential medicinal applications of these compounds (Chitra et al., 2011).

Molecular Dynamics and Computational Studies:

- Computational studies, including quantum chemical and molecular dynamics simulations, were performed on thiazole and thiadiazole derivatives to predict their corrosion inhibition performances, demonstrating the chemical behavior of related molecules in specific environments (Kaya et al., 2016).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3OS/c1-2-15-19-20-17(23-15)13-7-9-21(10-8-13)16(22)11-12-3-5-14(18)6-4-12/h3-6,13H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUCFCIGKHBGGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2506267.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)

![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)

![N-(sec-butyl)-3-(2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2506283.png)

![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)